Ethyl 2-(tert-butoxycarbonyl (methyl)amino)acetate
Overview
Description
Ethyl 2-(tert-butoxycarbonyl (methyl)amino)acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Mechanism of Action
Target of Action
Ethyl 2-(tert-butoxycarbonyl (methyl)amino)acetate, also known as Ethyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate, is a complex compound that primarily targets amine groups . The compound’s primary role is to react with these amine groups, which are found in various biological molecules, including proteins and nucleic acids .
Mode of Action
The compound interacts with its targets through its amino group , which is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The compound also contains a tert-butoxycarbonyl (BOC) group , which serves as a protecting group for the amino functionality . This BOC group can be removed under mild acidic conditions to form the free amine .
Biochemical Pathways
The compound plays a role in the synthesis of complex structures, such as polymers with pendant amine functionality . The BOC group is usually removed with acid, allowing the amino group to participate in further reactions . Additionally, the compound can undergo α-Methylenation, a process that is generally affected by several factors .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value of 2.99, suggests that it may have good bioavailability .
Result of Action
The result of the compound’s action depends on the specific biochemical context in which it is used. In general, the compound’s ability to react with amine groups and its BOC-protected amino functionality make it a versatile reagent in organic synthesis . For example, it can be used to generate polymers with pendant amine functionality .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the process of chiral inversion, which the compound can undergo, depends considerably upon conditions . Additionally, the compound’s BOC group can be deprotected under mild acidic conditions , suggesting that the compound’s action can be influenced by pH. The compound’s reactivity may also be affected by temperature, as suggested by a synthesis protocol that maintains an internal temperature of 4°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(tert-butoxycarbonyl (methyl)amino)acetate typically involves the reaction of ethyl glycinate hydrochloride with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation further enhances the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(tert-butoxycarbonyl (methyl)amino)acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Deprotection: Commonly performed using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Hydrolysis: Produces ethyl 2-(methylamino)acetate and tert-butanol.
Deprotection: Yields 2-(methylamino)acetic acid.
Substitution: Forms various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-(tert-butoxycarbonyl (methyl)amino)acetate is widely used in scientific research due to its versatility. Some of its applications include:
Comparison with Similar Compounds
Ethyl 2-(tert-butoxycarbonyl (methyl)amino)acetate can be compared with other Boc-protected amino acid derivatives such as:
Ethyl 2-(tert-butoxycarbonylamino)acetate: Similar structure but lacks the methyl group on the amino functionality.
Methyl 2-(tert-butoxycarbonylamino)acetate: Similar structure but has a methyl ester group instead of an ethyl ester.
Ethyl 2-(tert-butoxycarbonyl (ethyl)amino)acetate: Similar structure but has an ethyl group on the amino functionality instead of a methyl group.
These compounds share similar reactivity and applications but differ in their specific structural features, which can influence their reactivity and suitability for certain applications .
Properties
IUPAC Name |
ethyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-6-14-8(12)7-11(5)9(13)15-10(2,3)4/h6-7H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHJMICRGOFIBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450918 | |
Record name | Ethyl N-(tert-butoxycarbonyl)-N-methylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145060-76-0 | |
Record name | Ethyl N-(tert-butoxycarbonyl)-N-methylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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